molecular formula C9H10N2O3S B8242464 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Cat. No.: B8242464
M. Wt: 226.25 g/mol
InChI Key: RTKXPAFZAUMCEE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide is a chemical compound known for its unique structural properties and reactivity. It is often used as a reagent in organic synthesis, particularly in nitrosation reactions. This compound is stable under a wide range of conditions, making it a versatile tool in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide typically involves several steps:

Industrial Production Methods

While the detailed industrial production methods are not extensively documented, the laboratory synthesis provides a scalable route that can be adapted for larger-scale production. The use of common reagents and straightforward reaction conditions makes this process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide primarily undergoes nitrosation reactions. It can also participate in other types of reactions, such as:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitrosation typically yields nitroso compounds, while reduction can produce amines .

Mechanism of Action

The primary mechanism of action for 3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide involves the transfer of the nitroso group to various substrates. This process, known as transnitrosation, occurs under mild conditions and is facilitated by the stability of the compound. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Properties

IUPAC Name

3,3-dimethyl-2-nitroso-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-9(2)7-5-3-4-6-8(7)15(13,14)11(9)10-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKXPAFZAUMCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2S(=O)(=O)N1N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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